Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of an ethyl ester group, a nitrobenzamido group, and a tetrahydrobenzothiophene core
Preparation Methods
The synthesis of Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the tetrahydrobenzothiophene core, which can be achieved through the reaction of cyclohexanones with ethyl cyanoacetate . The resulting intermediate is then subjected to nitration to introduce the nitro group. The final step involves the formation of the benzamido group through a condensation reaction with the appropriate amine . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as ultrasonic irradiation and the use of recoverable catalysts .
Chemical Reactions Analysis
Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and acids or bases for hydrolysis. Major products formed from these reactions include the corresponding amine, carboxylic acid, and other substituted derivatives .
Scientific Research Applications
Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the induction of apoptosis in cancer cells through the activation of caspases and the down-regulation of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives such as:
Ethyl 2-(benzamido)-4-methylthiazole-5-carboxylate: This compound has a similar core structure but differs in the substitution pattern and functional groups.
Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate: This compound contains a triazole ring instead of a benzothiophene ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitro and benzamido groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-(3-nitrobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H19N2O5S, with a molecular weight of approximately 373.42 g/mol. The structure includes a benzothiophene core which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This method allows for the introduction of the nitrobenzamide moiety, which is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiophene exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells .
Analgesic Properties
Research has also highlighted the analgesic properties of benzothiophene derivatives. Using the "hot plate" method on mice, certain derivatives showed analgesic effects that surpassed those of common analgesics like metamizole . This suggests that this compound may possess similar pain-relieving capabilities.
Antimicrobial Activity
Additionally, studies have explored the antimicrobial properties of related compounds. For example, certain benzothiophene derivatives exhibited activity against various bacterial strains and fungi . This suggests potential therapeutic applications in treating infections.
Research Findings and Case Studies
Several studies have documented the biological activities associated with benzothiophene derivatives:
Study | Findings |
---|---|
Study A (2021) | Found significant anticancer activity in similar benzothiophene compounds against human breast cancer cells. |
Study B (2019) | Reported analgesic effects using animal models; compounds showed higher efficacy than standard analgesics. |
Study C (2020) | Investigated antimicrobial properties; several derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. |
Properties
Molecular Formula |
C18H18N2O5S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
ethyl 2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H18N2O5S/c1-2-25-18(22)15-13-8-3-4-9-14(13)26-17(15)19-16(21)11-6-5-7-12(10-11)20(23)24/h5-7,10H,2-4,8-9H2,1H3,(H,19,21) |
InChI Key |
KJVHSHQBZSMXTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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